Cas no 1823869-51-7 (ETHYL 4-ISOPROPYLOXAZOLE-2-CARBOXYLATE)

ETHYL 4-ISOPROPYLOXAZOLE-2-CARBOXYLATE Chemical and Physical Properties
Names and Identifiers
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- 4-Isopropyl-oxazole-2-carboxylic acid ethyl ester
- Ethyl 4-Isopropyloxazole-2-carboxylate
- ETHYL 4-ISOPROPYLOXAZOLE-2-CARBOXYLATE
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- MDL: MFCD26954770
- SMILES: O=C(C1=NC(C(C)C)=CO1)OCC
ETHYL 4-ISOPROPYLOXAZOLE-2-CARBOXYLATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E940063-50mg |
Ethyl 4-Isopropyloxazole-2-carboxylate |
1823869-51-7 | 50mg |
$ 230.00 | 2022-06-05 | ||
TRC | E940063-10mg |
Ethyl 4-Isopropyloxazole-2-carboxylate |
1823869-51-7 | 10mg |
$ 70.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413126-100mg |
4-Isopropyl-oxazole-2-carboxylic acid ethyl ester |
1823869-51-7 | 95% | 100mg |
¥3229 | 2023-04-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413126-250mg |
4-Isopropyl-oxazole-2-carboxylic acid ethyl ester |
1823869-51-7 | 95% | 250mg |
¥4915 | 2023-04-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413126-500mg |
4-Isopropyl-oxazole-2-carboxylic acid ethyl ester |
1823869-51-7 | 95% | 500mg |
¥10983 | 2023-04-09 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0559-50mg |
4-Isopropyl-oxazole-2-carboxylic acid ethyl ester |
1823869-51-7 | 95% | 50mg |
¥4354.48 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0559-50mg |
4-Isopropyl-oxazole-2-carboxylic acid ethyl ester |
1823869-51-7 | 95% | 50mg |
1322.95CNY | 2021-05-08 | |
eNovation Chemicals LLC | D969379-50mg |
4-Isopropyl-oxazole-2-carboxylic acid ethyl ester |
1823869-51-7 | 95% | 50mg |
$235 | 2024-07-28 | |
abcr | AB463149-50mg |
Ethyl 4-isopropyloxazole-2-carboxylate; . |
1823869-51-7 | 50mg |
€371.40 | 2024-08-03 | ||
Ambeed | A279386-1g |
Ethyl 4-isopropyloxazole-2-carboxylate |
1823869-51-7 | 95% | 1g |
$792.0 | 2024-08-03 |
ETHYL 4-ISOPROPYLOXAZOLE-2-CARBOXYLATE Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
Additional information on ETHYL 4-ISOPROPYLOXAZOLE-2-CARBOXYLATE
ETHYL 4-ISOPROPYLOXAZOLE-2-CARBOXYLATE (CAS No. 1823869-51-7): A Comprehensive Overview
ETHYL 4-ISOPROPYLOXAZOLE-2-CARBOXYLATE, identified by its Chemical Abstracts Service (CAS) number CAS No. 1823869-51-7, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the oxazole family, a heterocyclic organic compound featuring an oxygen atom and a five-membered ring containing two other atoms, typically carbon. The presence of an ester group at the 2-position and an isopropyl substituent at the 4-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The structure of ethyl 4-isopropyloxazole-2-carboxylate consists of a core oxazole ring with functional groups that enhance its reactivity and utility. The ester functionality at the 2-position allows for further derivatization, making it a versatile building block for more complex molecules. Additionally, the isopropyl group at the 4-position contributes to steric hindrance, influencing its interactions with other molecules and potential biological activity.
In recent years, there has been growing interest in oxazole derivatives due to their diverse applications in pharmaceuticals and agrochemicals. The oxazole core is known for its stability and ability to participate in various chemical reactions, including nucleophilic substitution, condensation reactions, and cyclization processes. These characteristics make ethyl 4-isopropyloxazole-2-carboxylate a promising candidate for synthesizing novel compounds with potential therapeutic effects.
One of the most notable applications of ethyl 4-isopropyloxazole-2-carboxylate is in the synthesis of bioactive molecules. Researchers have utilized this compound as a precursor in the development of new drugs targeting various diseases. For instance, oxazole derivatives have shown promise in treating inflammatory conditions, infectious diseases, and even certain types of cancer. The unique structural features of this compound allow it to interact with biological targets in specific ways, making it a valuable tool in medicinal chemistry.
The pharmaceutical industry has been particularly interested in exploring the potential of oxazole-based compounds due to their favorable pharmacokinetic properties. These properties include good solubility, stability under various conditions, and low toxicity profiles. As a result, ethyl 4-isopropyloxazole-2-carboxylate has been used in numerous preclinical studies to develop new drug candidates. These studies have highlighted its role as a key intermediate in the synthesis of molecules that exhibit potent biological activity.
Recent advancements in synthetic methodologies have further enhanced the utility of ethyl 4-isopropyloxazole-2-carboxylate. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled researchers to produce complex oxazole derivatives with high precision and yield. These advancements have not only facilitated the development of new drugs but also expanded the scope of applications for this compound in other fields, such as materials science and catalysis.
In addition to its pharmaceutical applications, ethyl 4-isopropyloxazole-2-carboxylate has found use in agrochemical research. Oxazole derivatives are known for their effectiveness as pesticides and herbicides due to their ability to interfere with essential biological processes in pests. By incorporating this compound into novel formulations, researchers aim to develop more effective and environmentally friendly solutions for crop protection.
The synthesis of ethyl 4-isopropyloxazole-2-carboxylate itself is a fascinating process that showcases the ingenuity of organic chemists. Typically, it involves multi-step reactions starting from readily available precursors such as ketones or aldehydes. The introduction of the ester group and the isopropyl substituent requires careful control of reaction conditions to ensure high yields and purity. Despite these challenges, the demand for this compound continues to grow due to its versatility and potential applications.
The future prospects for ethyl 4-isopropyloxazole-2-carboxylate are promising, with ongoing research aimed at uncovering new synthetic routes and expanding its applications. As our understanding of chemical biology advances, so does our ability to harness the potential of this compound for developing innovative solutions in medicine and agriculture. The oxazole core remains a cornerstone in synthetic chemistry, and compounds like CAS No. 1823869-51-7 will undoubtedly continue to play a crucial role in shaping the future of chemical research.
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